tert-Butylphosphonic acid
Overview
Description
tert-Butylphosphonic acid is a heterocyclic organic compound with the molecular formula C4H11O3P . It has a molecular weight of 138.1 .
Synthesis Analysis
tert-Butylphosphonic acid can be synthesized from dialkyl or diaryl phosphonate, dichlorophosphine or dichlorophosphine oxide, and phosphonodiamide . The dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that involves bromotrimethylsilane followed by methanolysis) are considered the best methods to prepare phosphonic acids .
Molecular Structure Analysis
The molecular structure of tert-Butylphosphonic acid has been studied using density functional theory (DFT) simulations . These simulations have shown that tert-Butylphosphonic acid can interact with the TiO2-terminated surface of Barium titanate (BTO) in multiple favorable binding modes .
Chemical Reactions Analysis
tert-Butylphosphonic acid has been found to react with vanadium(III) trichloride in the presence of 1,10-phenanthroline/2,2’-bipyridine as an ancillary ligand in acetonitrile at room temperature to afford two dinuclear dicationic vanadium(IV) complexes . It also reacts with zinc alkyls to form titanium alkoxide phosphonate complexes .
Physical And Chemical Properties Analysis
tert-Butylphosphonic acid has a melting point of 187-189 °C . Its molecular weight is 138.1 and its molecular formula is C4H11O3P .
Scientific Research Applications
-
Self-Assembly of Hydrogen-Bonded Cage Tetramers
- Field : Chemistry
- Application : The self-association of phosphonic acids with general formula RP (O) (OH) 2 in solution state remains largely unexplored . In this work, tert-butylphosphonic acid is used to study the self-association of phosphonic acids .
- Method : The study of self-association of tert-butylphosphonic acid was conducted using low temperature liquid-state 1H and 31P NMR spectroscopy (100 K; CDF3/CDF2Cl) and density functional theory (DFT) calculations .
- Results : For the first time, it was demonstrated conclusively that in a polar aprotic medium, tert-butylphosphonic acid forms highly symmetric cage-like tetramers held by eight OHO hydrogen bonds, which makes the complex quite stable .
-
Analyzing Barium Titanate TiO2 Surface Interactions
- Field : Material Science
- Application : Barium titanate (BTO) is a widely researched ferroelectric useful for energy storage . The surface response of BTO can be decoupled from the ferroelectric response by using a pre-optimized ferroelectric slab and allowing only the top three atomic z-layers to respond to ligand binding .
- Method : Multiple favorable binding modes were identified for hydrogen, hydroxyl, water, and tert-butyl phosphonic acid on BTO’s TiO2 surface .
- Results : Of these ligands, tert-butyl phosphonic acid (tBuPA) dominates surface binding with binding energies as low as −2.61 eV for its nine configurations .
-
Catalyst
- Field : Chemical Engineering
- Application : It can be used as an ester exchange catalyst, gas phase polymerization catalyst, alcohol condensation catalyst, etc .
- Method : The specific method of application would depend on the specific reaction being catalyzed .
- Results : The results would also depend on the specific reaction, but in general, the use of tert-butylphosphonic acid as a catalyst can improve the efficiency of the reaction .
-
Intermediate in Phosphorus Chemistry Reactions
- Field : Organic Synthesis
- Application : It can be used as an intermediate in the synthesis of phosphorus compounds in organic synthesis .
- Method : The specific method of application would depend on the specific synthesis being performed .
- Results : The use of tert-butylphosphonic acid as an intermediate can facilitate the synthesis of phosphorus compounds .
-
Surface Active Agent
- Field : Polymer Synthesis and Coatings
- Application : Tert-butylphosphonic acid and its salts can be used as surface active agents, for example, as emulsifiers in polymer synthesis and coatings .
- Method : The specific method of application would depend on the specific polymer or coating being synthesized .
- Results : The use of tert-butylphosphonic acid as a surface active agent can improve the properties of the polymer or coating .
-
Preparation of Complexes
- Field : Inorganic Chemistry
- Application : Tert-butylphosphonic acid was used in the preparation of dinuclear dicationic vanadium (IV) complexes, borophosphonate cages, hexanuclear copper (II) cages, and soluble molecular copper (II) phosphonates .
- Method : The specific method of application would depend on the specific complex being synthesized .
- Results : The use of tert-butylphosphonic acid in the preparation of these complexes can facilitate their synthesis .
-
Titanium Phosphonate Oxo-Alkoxide Clusters
- Field : Material Science
- Application : Titanium (oxo-) alkoxide phosphonate complexes were synthesized using different titanium precursors and tert-butylphosphonic acid as molecular models for interaction between phosphonates and titania surfaces .
- Method : Reflux of titanium (IV) ethoxide or titanium (IV) (diisopropoxide)bis (2,4-pentadionate) with tert-butylphosphonic acid in toluene–ethanol mixture or acetone yielded seven titanium alkoxide phosphonate complexes .
- Results : The complexes were found to be sensitive towards hydrolysis, proceeding in a topotactic fashion with densification of the material into plates and lamellae resulting finally in “core–shell” nanoparticles with a crystalline core (anatase) and an amorphous outer shell upon contact with water at room temperature .
-
Preparation of Dinuclear Dicationic Vanadium (IV) Complexes
- Field : Inorganic Chemistry
- Application : Tert-butylphosphonic acid was used in the preparation of dinuclear dicationic vanadium (IV) complexes .
- Method : The specific method of application would depend on the specific complex being synthesized .
- Results : The use of tert-butylphosphonic acid in the preparation of these complexes can facilitate their synthesis .
-
Preparation of Borophosphonate Cages
- Field : Inorganic Chemistry
- Application : Tert-butylphosphonic acid was used in the preparation of borophosphonate cages .
- Method : The specific method of application would depend on the specific cage being synthesized .
- Results : The use of tert-butylphosphonic acid in the preparation of these cages can facilitate their synthesis .
-
Preparation of Hexanuclear Copper (II) Cages
- Field : Inorganic Chemistry
- Application : Tert-butylphosphonic acid was used in the preparation of hexanuclear copper (II) cages .
- Method : The specific method of application would depend on the specific cage being synthesized .
- Results : The use of tert-butylphosphonic acid in the preparation of these cages can facilitate their synthesis .
-
Preparation of Soluble Molecular Copper (II) Phosphonates
- Field : Inorganic Chemistry
- Application : Tert-butylphosphonic acid was used in the preparation of soluble molecular copper (II) phosphonates .
- Method : The specific method of application would depend on the specific phosphonate being synthesized .
- Results : The use of tert-butylphosphonic acid in the preparation of these phosphonates can facilitate their synthesis .
-
Analyzing Barium Titanate TiO2 Surface Interactions
- Field : Material Science
- Application : Barium titanate (BTO) is a ceramic material of high interest due to its perovskite atomic structure, yielding properties such as a high dielectric constant, ferroelectricity, piezoelectricity, and pyroelectricity . These properties make both bulk and nanoscale BTO well suited for various applications, ranging from capacitors to biomedical engineering and to nonlinear optics .
- Method : The surface response of BTO can be decoupled from the ferroelectric response by using a pre-optimized ferroelectric slab and allowing only the top three atomic z-layers to respond to ligand binding . Multiple favorable binding modes were identified for hydrogen, hydroxyl, water, and tert-butyl phosphonic acid on BTO’s TiO2 surface .
- Results : Of these ligands, tert-butyl phosphonic acid (tBuPA) dominates surface binding with binding energies as low as −2.61 eV for its nine configurations .
-
Titanium Phosphonate Oxo-Alkoxide Clusters
- Field : Material Science
- Application : Titanium (oxo-) alkoxide phosphonate complexes were synthesized using different titanium precursors and tert-butylphosphonic acid as molecular models for interaction between phosphonates and titania surfaces .
- Method : Reflux of titanium (IV) ethoxide or titanium (IV) (diisopropoxide)bis (2,4-pentadionate) with tert-butylphosphonic acid in toluene–ethanol mixture or acetone yielded seven titanium alkoxide phosphonate complexes .
- Results : The complexes were found to be sensitive towards hydrolysis, proceeding in a topotactic fashion with densification of the material into plates and lamellae resulting finally in “core–shell” nanoparticles with a crystalline core (anatase) and an amorphous outer shell upon contact with water at room temperature .
-
Catalyst
- Field : Chemical Engineering
- Application : It can be used as an ester exchange catalyst, gas phase polymerization catalyst, alcohol condensation catalyst, etc .
- Method : The specific method of application would depend on the specific reaction being catalyzed .
- Results : The results would also depend on the specific reaction, but in general, the use of tert-butylphosphonic acid as a catalyst can improve the efficiency of the reaction .
-
Intermediate in Phosphorus Chemistry Reactions
- Field : Organic Synthesis
- Application : It can be used as an intermediate in the synthesis of phosphorus compounds in organic synthesis .
- Method : The specific method of application would depend on the specific synthesis being performed .
- Results : The use of tert-butylphosphonic acid as an intermediate can facilitate the synthesis of phosphorus compounds .
-
Surface Active Agent
- Field : Polymer Synthesis and Coatings
- Application : Tert-butylphosphonic acid and its salts can be used as surface active agents, for example, as emulsifiers in polymer synthesis and coatings .
- Method : The specific method of application would depend on the specific polymer or coating being synthesized .
- Results : The use of tert-butylphosphonic acid as a surface active agent can improve the properties of the polymer or coating .
-
Preparation of Complexes
- Field : Inorganic Chemistry
- Application : Tert-butylphosphonic acid was used in the preparation of dinuclear dicationic vanadium (IV) complexes, borophosphonate cages, hexanuclear copper (II) cages, and soluble molecular copper (II) phosphonates .
- Method : The specific method of application would depend on the specific complex being synthesized .
- Results : The use of tert-butylphosphonic acid in the preparation of these complexes can facilitate their synthesis .
Safety And Hazards
Future Directions
tert-Butylphosphonic acid has been used in the preparation of dinuclear dicationic vanadium (IV) complexes, borophosphonate cages, hexanuclear copper (II) cages, and soluble molecular copper (II) phosphonates . It has also been used as a model to study the interaction between phosphonates and titania surfaces . Future research may focus on further exploring these applications and developing new synthesis methods.
properties
IUPAC Name |
tert-butylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O3P/c1-4(2,3)8(5,6)7/h1-3H3,(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDSVONAYZTTDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871106 | |
Record name | tert-Butylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Sigma-Aldrich MSDS] | |
Record name | t-Butylphosphonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20769 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
tert-Butylphosphonic acid | |
CAS RN |
4923-84-6 | |
Record name | 4923-84-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222650 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | tert-Butylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphonic acid, (1,1-dimethylethyl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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